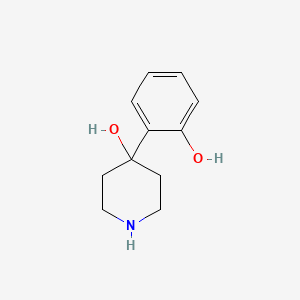

4-(2-Hydroxyphenyl)piperidin-4-ol

Vue d'ensemble

Description

“4-(2-Hydroxyphenyl)piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were synthesized and evaluated for potential treatment of HIV .Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

Neurological Disorders and Drug Development

Research has explored derivatives of 4-(2-Hydroxyphenyl)piperidin-4-ol for their potential in treating neurological disorders. A study detailed the synthesis and biological characterization of molecules exhibiting affinity for dopamine, serotonin, and norepinephrine transporters, suggesting potential for treating conditions such as drug abuse, depression, and ADHD (Kharkar et al., 2009). Another investigation focused on N-benzyl-piperidinyl-aryl-acylhydrazone derivatives, highlighting their multifunctional activities related to Alzheimer's disease, with some compounds showing promising AChE inhibitory and anti-inflammatory activities (Viegas et al., 2018).

Cancer Research

Compounds structurally related to this compound have been evaluated for their anticancer properties. For instance, hydroxyl-substituted double Schiff-base condensed 4-piperidinone/cyclohexanones demonstrated potential as anticancer agents, with some derivatives showing significant cytotoxicity against various carcinoma cell lines (Zhang et al., 2019).

Materials Science

Anion Exchange Membranes

A study on poly(arylene piperidinium)s (PAPipQs) prepared from related compounds explored their use as anion exchange membranes (AEMs) for alkaline fuel cells. These materials exhibited excellent alkaline stability and OH− conductivity, important for energy applications (Olsson et al., 2018).

Antioxidants for Polymers

Synthesis and characterization of hindered-phenol-containing amine moieties derived from compounds structurally similar to this compound were examined for their efficacy as antioxidants in polypropylene copolymers, demonstrating the role of phenolic and amino groups in enhancing thermal stability (Desai et al., 2004).

Synthetic Methodology

Molecular Structure and Synthesis

The crystal and molecular structure of compounds closely related to this compound were studied, offering insights into their stabilization mechanisms via hydrogen bonding and C-H…π interactions, contributing to the understanding of molecular architecture and reactivity (Khan et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2-Hydroxyphenyl)piperidin-4-ol” and its derivatives could have potential applications in the development of new pharmaceuticals.

Propriétés

IUPAC Name |

4-(2-hydroxyphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-4-2-1-3-9(10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGQQXHUIXTRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2741416.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2741418.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(thiophen-2-ylsulfonylamino)propanoate](/img/structure/B2741423.png)

![3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B2741424.png)

![3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2741425.png)

![6-bromo-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2741430.png)

![Benzo[d]thiazol-6-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2741436.png)

![9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2741438.png)